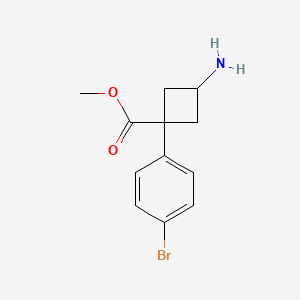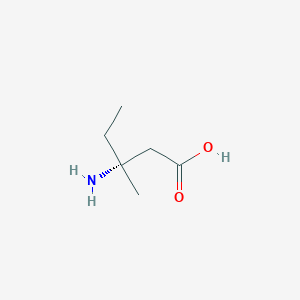
(3R)-3-Amino-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-methylpentanoic acid is a non-proteinogenic amino acid with a chiral center at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-methylpentanoic acid can be achieved through several methods. One common approach involves the enantioselective introduction of amino and hydroxy groups to olefinic acids via asymmetric epoxidation, dihydroxylation, or aminohydroxylation . Another method includes the asymmetric synthesis of β-lactams through a Staudinger reaction between ketene and imine, leading to the corresponding amino acids . Additionally, Lewis acid-catalyzed multicomponent condensation reactions of aldehyde, amine, and ketene silyl acetal derivatives can yield vicinal hydroxylamino acids .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ chiral catalysts and advanced separation techniques to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-Amino-3-methylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(3R)-3-Amino-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its role in metabolic pathways and its potential as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antihypertensive agent and in the development of new drugs.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
- (2S,3R)-3-Amino-2-hydroxydecanoic acid
- (2S,3R)-3-Hydroxy-2-methylpentanoic acid
- (2S,3R)-3-Hydroxy-2-methylvaleric acid
Comparison: (3R)-3-Amino-3-methylpentanoic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3R)-3-amino-3-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-6(2,7)4-5(8)9/h3-4,7H2,1-2H3,(H,8,9)/t6-/m1/s1 |
InChI Key |
WCYAXBNGDLLWRW-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@](C)(CC(=O)O)N |
Canonical SMILES |
CCC(C)(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



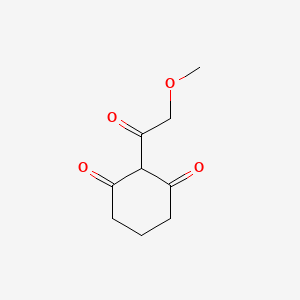
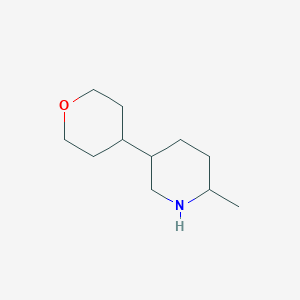
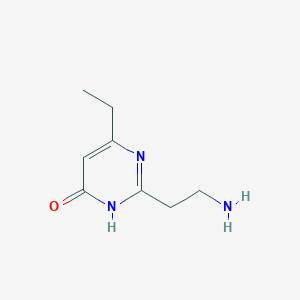
![ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate](/img/structure/B15274004.png)




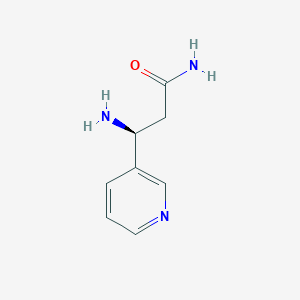
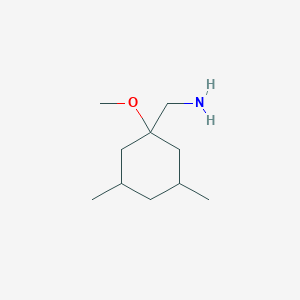
![5-Azaspiro[2.5]octane-4,7-dione](/img/structure/B15274049.png)
![5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15274060.png)
